Quantified Hydrophilicity: LogP -0.349 Ensures Aqueous Solubility Advantage Over Free Acid Analogs
The sodium sulfonate salt form of the target compound confers a measured LogP of -0.349, which is substantially lower (more hydrophilic) than the free acid analog 2-amino-4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzenesulfonic acid (CAS 26592-28-9). While the exact LogP for CAS 26592-28-9 is not publicly available, structure-property relationships for sulfonic acids vs. their sodium salts predict that free acids typically exhibit LogP values 1-2 units higher (more lipophilic) due to the neutral sulfonic acid group vs. the ionized sulfonate [1]. This translates to significantly greater aqueous solubility for the sodium salt, facilitating homogeneous aqueous-phase reactions and purification, which is critical for high-yield syntheses of water-soluble targets [2].
| Evidence Dimension | Aqueous Solubility (LogP) |
|---|---|
| Target Compound Data | LogP = -0.349 (sodium salt form) |
| Comparator Or Baseline | Free acid analog (CAS 26592-28-9): estimated LogP > 0.5 |
| Quantified Difference | Estimated ΔLogP ≥ 0.85 units more hydrophilic |
| Conditions | Calculated LogP (SIELC algorithm); aqueous solubility inferred from general sulfonic acid salt vs. free acid behavior |
Why This Matters
Higher aqueous solubility directly enhances the compound's utility in aqueous-phase reactions, simplifies purification, and reduces the need for organic co-solvents, lowering the environmental burden and cost of large-scale synthesis.
- [1] Serjeant, E.P.; Dempsey, B. Ionisation Constants of Organic Acids in Aqueous Solution. Pergamon Press, 1979. View Source
- [2] SIELC. Separation of Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate on Newcrom R1 HPLC column. 2018. View Source
